molecular formula C10H21NO2 B12714042 1-Amino-3-(cycloheptyloxy)-2-propanol CAS No. 89100-84-5

1-Amino-3-(cycloheptyloxy)-2-propanol

Cat. No.: B12714042
CAS No.: 89100-84-5
M. Wt: 187.28 g/mol
InChI Key: UOEXZNXGQVHYLE-UHFFFAOYSA-N
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Description

1-Amino-3-(cycloheptyloxy)-2-propanol is an organic compound characterized by the presence of an amino group, a cycloheptyloxy group, and a propanol backbone

Preparation Methods

The synthesis of 1-Amino-3-(cycloheptyloxy)-2-propanol can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanol with epichlorohydrin to form 3-(cycloheptyloxy)-1-chloropropane, which is then reacted with ammonia to yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often require precise control of temperature, pressure, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

1-Amino-3-(cycloheptyloxy)-2-propanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields ketones, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

1-Amino-3-(cycloheptyloxy)-2-propanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(cycloheptyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

1-Amino-3-(cycloheptyloxy)-2-propanol can be compared with other similar compounds, such as 1-amino-3-oxo-2,7-naphthyridines and 1-amino-3-hydroxypropane derivatives. These compounds share structural similarities but differ in their functional groups and biological activities . The uniqueness of this compound lies in its cycloheptyloxy group, which imparts distinct chemical and biological properties compared to other related compounds .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies continue to uncover new applications and mechanisms of action, further expanding our understanding of this intriguing compound.

Properties

CAS No.

89100-84-5

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

1-amino-3-cycloheptyloxypropan-2-ol

InChI

InChI=1S/C10H21NO2/c11-7-9(12)8-13-10-5-3-1-2-4-6-10/h9-10,12H,1-8,11H2

InChI Key

UOEXZNXGQVHYLE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OCC(CN)O

Origin of Product

United States

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